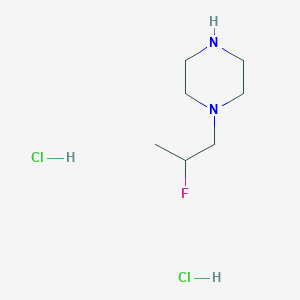

1-(2-フルオロプロピル)ピペラジン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

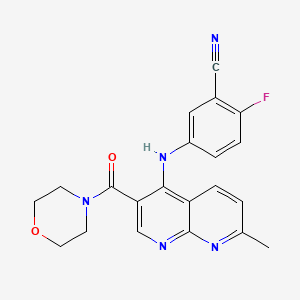

説明

1-(2-Fluoropropyl)piperazine;dihydrochloride, also known as FPP or 2-FPP, is a synthetic compound. It is a piperazine derivative .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(2-Fluoropropyl)piperazine;dihydrochloride is C7H17Cl2FN2. It has an average mass of 219.128 Da and a monoisotopic mass of 218.075287 Da .Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Fluoropropyl)piperazine;dihydrochloride, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

医薬品化学と創薬

ピペラジン類は、1-(2-フルオロプロピル)ピペラジンを含め、創薬において重要な役割を果たしています。その理由を以下に示します。

- ブロックバスター薬: 特に、ピペラジン類はイマチニブ(グリベック)やシルデナフィル(バイアグラ)などのブロックバスター薬の主要な成分です .

- C–H官能基化: C–H官能基化法の最近の進歩により、ピペラジンの構造多様性が拡大し、官能基化誘導体の合成が可能になりました .

抗うつ作用の可能性

ピペラジン類はセロトニン受容体に影響を与える可能性があり、抗うつ剤研究において重要です。気分調節に対する影響は注目すべき分野です。

要約すると、1-(2-フルオロプロピル)ピペラジン二塩酸塩は、創薬から精神保健まで、様々な分野で有望な薬剤です。 研究者は、その多面的用途を調査し続けており、さらなる研究と臨床評価の必要性を強調しています

作用機序

Target of Action

The primary target of 1-(2-Fluoropropyl)piperazine;dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(2-Fluoropropyl)piperazine;dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The biochemical pathways affected by 1-(2-Fluoropropyl)piperazine;dihydrochloride are primarily those involving GABAergic neurotransmission . By acting as a GABA receptor agonist, 1-(2-Fluoropropyl)piperazine;dihydrochloride enhances the effect of GABA, leading to increased inhibitory effects on the central nervous system.

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(2-Fluoropropyl)piperazine;dihydrochloride’s action primarily involve the induction of flaccid paralysis in worms, due to its action as a GABA receptor agonist . This allows the host body to easily remove or expel the invading organism.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

生化学分析

Biochemical Properties

Piperazine derivatives are known to interact with a variety of enzymes and proteins

Cellular Effects

Piperazine derivatives are known to have effects on cell function, including impacts on cell signaling pathways and gene expression

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Piperazine derivatives are known to have dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Piperazine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

特性

IUPAC Name |

1-(2-fluoropropyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNNGOXXEOBJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2558661.png)

![2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine](/img/structure/B2558665.png)

![1-Ethyl-3,5-dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B2558667.png)

![3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2558668.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(naphthalen-2-yloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2558670.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2558671.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2558672.png)

![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2558675.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558679.png)

![3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2558680.png)